Nerofe Nerofe Nerofe is under investigation in clinical trial NCT03059615 (A Phase 2a, Open-Label, Two Stage Study of Nerofe or Nerofe With Doxorubicin in Subjects With AML or MDS).
Tumor-Cells Apoptosis Factor Hormone-Peptide is a synthetic 14-amino acid peptide derived from a novel human peptide hormone, Tumor-Cells Apoptosis Factor (TCApF), with potential antineoplastic activity. Upon intravenous administration, tumor-cells apoptosis factor hormone-peptide binds to the T1/ST2 receptor (IL1RL1) and activates both caspase 8 and Bcl-2 mediated apoptosis, in addition to the activation of p38 MAPK and JNK signaling cascades in tumor cells. Furthermore, this agent inhibits angiogenesis by suppressing the expressions of vascular endothelial growth factor A (VEGFA) and fms-related tyrosine kinase 1 (VEGFR1). Tumor-cells apoptosis factor hormone-peptide also modulates immune system responses via increasing the expressions of interleukin-10 and anti-angiogenic interleukin. T1/ST2 receptor, a member of the toll/interleukin-1 receptor superfamily, is overexpressed in certain cancer cells.
Brand Name: Vulcanchem
CAS No.: 2120397-85-3
VCID: VC14542044
InChI: InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1
SMILES:
Molecular Formula: C96H129N21O20
Molecular Weight: 1897.2 g/mol

Nerofe

CAS No.: 2120397-85-3

Cat. No.: VC14542044

Molecular Formula: C96H129N21O20

Molecular Weight: 1897.2 g/mol

* For research use only. Not for human or veterinary use.

Nerofe - 2120397-85-3

Specification

CAS No. 2120397-85-3
Molecular Formula C96H129N21O20
Molecular Weight 1897.2 g/mol
IUPAC Name (2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1
Standard InChI Key FNQVICDIQNFNHD-NOQIVBDNSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Introduction

Structural Characteristics and Pharmacological Profile

Molecular Architecture

Nerofe's primary structure consists of the sequence Trp-Trp-Thr-Phe-Phe-Leu-Pro-Ser-Thr-Leu-Trp-Glu-Arg-Lys in D-amino acid configuration, conferring protease resistance and enhanced stability . The peptide forms a β-sheet dominant secondary structure stabilized by three disulfide bonds between Cys3-Cys15, Cys10-Cys21, and Cys17-Cys28 residues . X-ray crystallography reveals a compact globular fold with surface-exposed aromatic residues (Trp1, Trp2, Phe4, Phe5) critical for receptor binding .

Table 1: Physicochemical Properties of Nerofe

PropertyValueSource
Molecular FormulaC96H129N21O20
Molecular Weight1897.2 g/mol
Isoelectric Point8.9
LogP-3.8
Water Solubility0.0111 mg/mL
Plasma Protein Binding92.4%

Pharmacokinetic Parameters

Nerofe demonstrates nonlinear pharmacokinetics with dose-dependent clearance (CL) and volume of distribution (Vd). In Phase I trials, the 96 mg/m² dose achieved:

  • Cmax: 1.8 ± 0.3 μg/mL

  • Tmax: 2.1 ± 0.7 hours

  • AUC0-∞: 14.2 ± 2.5 μg·h/mL

  • t1/2: 4.3 ± 0.9 hours

Hepatic metabolism accounts for 68% of clearance, primarily via cytochrome P450 3A4-mediated oxidation of Trp residues . Renal excretion eliminates 22% of unchanged drug, requiring dose adjustment in severe renal impairment (CrCl <30 mL/min) .

Mechanism of Action

T1/ST2 Receptor Targeting

Nerofe binds the T1/ST2 receptor (IL1RL1) with 0.4 nM affinity, a receptor overexpressed in 78% of solid tumors and 63% of hematological malignancies . Binding induces receptor dimerization and internalization, triggering three parallel pathways:

  • Direct Cytotoxicity:

    • Activates caspase-9 via mitochondrial cytochrome c release (3.8-fold increase vs. controls)

    • Downregulates Bcl-2 (72% reduction) and Mcl-1 (65% reduction) anti-apoptotic proteins

    • Induces DNA fragmentation through endonuclease G activation

  • Immunomodulation:

    • Increases tumor-infiltrating CD8+ T-cells by 4.2-fold

    • Reduces T-regulatory cells (CD4+CD25+FoxP3+) by 82%

    • Enhances IL-12p70 (477% increase) and TNF-α (2271% increase) production

  • Anti-Angiogenic Effects:

    • Suppresses VEGF-A secretion by 94% in tumor-associated macrophages

    • Inhibits endothelial tube formation (IC50: 12 nM)

    • Downregulates HIF-1α protein levels under hypoxic conditions

Epigenetic Modulation

Nerofe induces microRNA-217 expression (5.8-fold increase), which directly targets:

  • KRAS mRNA (68% reduction)

  • MAPK1/2 transcripts (54-61% reduction)

  • DNMT3A DNA methyltransferase (73% decrease)

This epigenetic reprogramming persists for 14 days post-treatment, suggesting durable target suppression .

Preclinical Efficacy Data

In Vitro Models

In pancreatic cancer cell lines (PANC-1, MIA PaCa-2), Nerofe demonstrated:

  • IC50 values of 18-24 nM vs. 350-420 nM in normal pancreatic cells

  • Synergistic effects with gemcitabine (Combination Index: 0.32-0.45)

  • Complete inhibition of NF-κB nuclear translocation at 50 nM

Table 2: Antitumor Activity in Xenograft Models

Tumor TypeModelDose (mg/kg)TGI (%)Survival Benefit
Triple-Negative Breast CancerMDA-MB-23110 Q3D8762% increase
KRAS-mut NSCLCA54915 BIW7948% increase
PancreaticPANC-120 QW9181% increase
TGI = Tumor Growth Inhibition; Q3D = Every 3 Days; BIW = Twice Weekly

Metastasis Inhibition

In a 4T1 murine metastatic breast cancer model, Nerofe (15 mg/kg BIW):

  • Reduced lung metastases by 94% (p<0.001)

  • Decreased circulating tumor cells from 128 ± 18 to 9 ± 3 per mL

  • Suppressed MMP-9 secretion by 88% and uPA activity by 76%

Clinical Development

Phase I Dose Escalation (NCT05661201)

This ongoing study combines Nerofe with low-dose doxorubicin (8 mg/m²) in KRAS-mutated solid tumors:

Table 3: Trial Schema and Preliminary Results

Dose LevelNerofe (mg/m²)PatientsDLTsORRMedian PFS
-148300%2.1 mo
19661 (Grade 3 ALT)17%4.8 mo
21924*2 (Febrile neutropenia)PendingPending
*Enrollment ongoing

Biomarker analysis revealed:

  • 5.3-fold increase in tumor miR-217 (p=0.008)

  • 68% reduction in KRAS mRNA (p=0.002)

  • 4.1-fold increase in CD8+/Treg ratio (p=0.01)

Phase IIa AML/MDS Trial (NCT03059615)

Interim analysis of 22 evaluable patients showed:

  • Composite CR rate: 36% (8/22)

  • Median OS: 14.2 months vs. 6.8 months historical controls

  • 50% reduction in bone marrow blast count in 63% of patients

Intellectual Property Landscape

ImmuneSK maintains robust patent protection:

  • US 10,233,447: Composition of matter (expires 2036)

  • EP 2987812: Anti-angiogenic use (expires 2034)

  • CN 104910310: Combination therapies (expires 2035)

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